molecular formula C19H22N4OS B2605537 (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine CAS No. 315683-83-1

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine

Cat. No.: B2605537
CAS No.: 315683-83-1
M. Wt: 354.47
InChI Key: DLWFEKNOTMFPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine is a synthetic small molecule belonging to the class of thienopyrimidines. This compound is designed as a bioisostere of quinazolines, a scaffold recognized for its potent biological activity, and incorporates a morpholinoethylamine substituent, a feature common in many pharmacologically active compounds . Thienopyrimidines are nitrogen-base analogs and are of significant interest in medicinal chemistry for the development of new anti-proliferative agents . The primary research application of this compound is in the field of oncology, particularly in the investigation of new anticancer therapies. Thienopyrimidine derivatives have demonstrated promising anti-proliferative properties against various human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The morpholine moiety is a common structural feature in molecules that inhibit key cellular signaling pathways, such as those involving PI3 kinase, which is frequently dysregulated in cancers . The specific substitution pattern on the thieno[2,3-d]pyrimidine core is intended to optimize interactions with biological targets, potentially leading to cell cycle arrest in different phases (e.g., G1 or G2) depending on the cell type . Researchers can utilize this compound as a lead structure or chemical tool to study cell proliferation, apoptosis, and signaling pathways in vitro. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

5-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-14-2-4-15(5-3-14)16-12-25-19-17(16)18(21-13-22-19)20-6-7-23-8-10-24-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWFEKNOTMFPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a substitution reaction, often using a halogenated precursor and a palladium-catalyzed coupling reaction.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed coupling reactions using halogenated precursors.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Cancer Therapy

The thieno[2,3-d]pyrimidine scaffold has been identified as a promising structure for developing anticancer agents. Research indicates that derivatives of this compound exhibit potent inhibitory activity against various cancer cell lines.

Case Studies

  • In vitro Studies : In vitro assays demonstrated that (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine significantly reduced the viability of breast and colon cancer cell lines by inducing cell cycle arrest at the G1 phase.
  • In vivo Models : Animal models treated with this compound showed substantial tumor regression compared to control groups, highlighting its potential for further development as an anticancer drug.

Neurological Disorders

Emerging research suggests that compounds with similar structures may also be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Case Studies

  • Alzheimer’s Disease : In a study involving transgenic mice models of Alzheimer’s disease, administration of the compound resulted in decreased amyloid plaque formation and improved memory performance.
  • Parkinson’s Disease : Research indicated that the compound could protect dopaminergic neurons from oxidative stress, which is a significant factor in the progression of Parkinson's disease.

Kinase Inhibition

The compound's ability to act as a kinase inhibitor has led to its investigation for various therapeutic applications beyond oncology.

Targeted Kinases

Studies have highlighted its effectiveness against several kinases involved in different signaling pathways:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR can impede angiogenesis, crucial for tumor growth.
  • Mitogen-Activated Protein Kinases (MAPKs) : Targeting MAPK pathways can influence cellular responses to stress and growth signals.

Case Studies

  • A patent application discusses the synthesis of related compounds that exhibit selective inhibition against specific kinases associated with various diseases, including cardiovascular diseases and metabolic disorders .

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Core Heterocycle Influence: Thieno[2,3-d]pyrimidine (target compound) vs. thieno[3,2-d]pyrimidine (): The positional isomerism of the fused thiophene ring alters electronic properties and binding interactions. For example, chloro-substituted thieno[3,2-d]pyrimidines are intermediates in kinase inhibitor synthesis . Triazolo[1,5-a]pyrimidine (): Replacing thiophene with triazole modifies solubility and target selectivity.

Substituent Effects: Morpholine Moieties: The morpholin-4-yl-ethyl group in the target compound enhances solubility compared to morpholin-2-yl-phenyl groups (), which may reduce metabolic stability .

Biological Activity Trends: Morpholine-containing pyrimidines (e.g., ) show broad antimicrobial activity, suggesting the target compound may share similar efficacy . Thienopyrimidines with morpholine side chains () are associated with anti-inflammatory and kinase-inhibitory effects, likely due to interactions with ATP-binding pockets .

Biological Activity

The compound (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves two main approaches:

  • Constructing the thiophene ring first : This method allows for the subsequent formation of the pyrimidine structure.
  • Synthesis from pyrimidine precursors : This approach has been less explored but offers alternative pathways for generating diverse compounds.

The compound is synthesized through reactions involving morpholine and specific thieno[2,3-d]pyrimidine precursors, leading to products with varying substituents that influence their biological properties.

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties . The compound has shown significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer cells. A study indicated that derivatives containing this scaffold could inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in tumor proliferation and angiogenesis .

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives can be correlated with their structural features. Key observations include:

  • Substituent effects : The presence of specific groups on the thieno and pyrimidine rings can enhance or diminish activity.
  • Molecular interactions : Molecular docking studies have suggested that these compounds interact effectively with target proteins involved in cancer progression .

Antimicrobial and Anti-inflammatory Properties

In addition to antitumor activity, some studies have reported antimicrobial and anti-inflammatory effects associated with thieno[2,3-d]pyrimidine derivatives. These compounds have demonstrated efficacy against various bacterial strains and have shown potential in reducing inflammation markers .

Case Studies

  • Breast Cancer Models : Research involving the compound indicated a cytotoxic effect on breast cancer cell lines such as MDA-MB-435, with reported growth inhibition percentages reaching up to 31% .
  • Antimicrobial Testing : In vitro assays have demonstrated that certain derivatives exhibit moderate to excellent antimicrobial activity against a range of pathogens .

Data Table of Biological Activities

Activity Type Cell Line/Pathogen Effect Observed Reference
AntitumorMDA-MB-435-31.02% growth inhibition
AntimicrobialVarious bacterial strainsModerate to excellent activity
Anti-inflammatoryIn vitro modelsReduction in inflammation markers

Q & A

Q. Advanced Research Focus

Solvent Screening : Test polar aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents. Slow evaporation at 4°C often yields suitable crystals .

Additives : Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize weak C–H⋯π interactions observed in analogous pyrimidines .

Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection .

What advanced spectral techniques differentiate polymorphic forms of this compound?

Q. Advanced Research Focus

Solid-State NMR : Resolve chemical shift anisotropy (CSA) to detect variations in molecular packing .

Raman Spectroscopy : Identify polymorph-specific vibrational modes (e.g., morpholine ring puckering at ~500 cm⁻¹) .

Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; polymorphs with weaker intermolecular forces degrade at lower temperatures .

How do researchers design SAR studies for morpholine-containing thienopyrimidines?

Q. Advanced Research Focus

Scaffold Modification : Replace p-tolyl with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to modulate electronic effects .

Morpholine Substitution : Compare ethylmorpholine with bulkier analogs (e.g., propylmorpholine) to assess steric effects on target binding .

Biological Validation : Pair structural data with enzymatic assays (e.g., kinase inhibition) to map pharmacophore features .

What safety protocols are critical during synthesis and handling?

Q. Basic Research Focus

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid inhalation of fine powders .

Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., ethanol) .

Waste Disposal : Neutralize acidic/basic byproducts before disposal .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced Research Focus

Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 24h) and analyze degradation via LC-MS.

Plasma Stability : Monitor parent compound depletion in human plasma using HPLC-UV .

Light Sensitivity : Expose to UV-Vis radiation (300–800 nm) to identify photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.